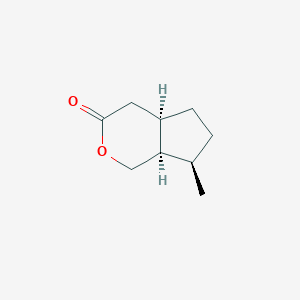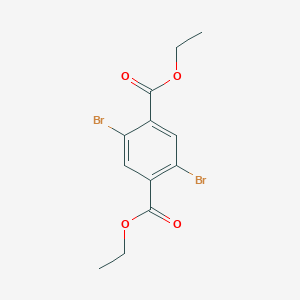
Propiophenone, 2',4'-dimethoxy-3-piperidino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bullatine B is primarily extracted from the roots of Aconitum brachypodum Diels . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques to achieve a purity of over 98% .
Industrial Production Methods
Industrial production of Bullatine B involves large-scale extraction from Aconitum plants, followed by purification using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques . The process ensures the isolation of Bullatine B along with other alkaloids present in the plant .
Chemical Reactions Analysis
Types of Reactions
Bullatine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce Bullatine B.
Substitution: Substitution reactions involve reagents such as halogens and alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Bullatine B, which are used for further research and development .
Scientific Research Applications
Mechanism of Action
Bullatine B exerts its effects by inhibiting voltage-gated sodium channel 1.7 (Na v 1.7) in human embryonic kidney 293 cells . This inhibition reduces the influx of sodium ions, thereby decreasing neuronal excitability and pain perception . Additionally, Bullatine B scavenges free radicals, contributing to its antioxidant properties .
Comparison with Similar Compounds
Bullatine B is compared with other similar compounds, highlighting its uniqueness :
Carmichaenine A: Similar structure but differs in molecular weight and specific functional groups.
Carmichaenine E: Similar structure with slight variations in functional groups.
Fuziline: Shares a similar backbone but has different substituents.
Talatisamine: Similar in structure but differs in the number of hydroxyl groups.
10-Hydroxyneoline: Similar structure with an additional hydroxyl group.
These compounds share structural similarities with Bullatine B but differ in their physicochemical properties, bioactivity, and pharmacological properties .
Properties
CAS No. |
18703-85-0 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-19-13-6-7-14(16(12-13)20-2)15(18)8-11-17-9-4-3-5-10-17/h6-7,12H,3-5,8-11H2,1-2H3 |
InChI Key |
QLFSCACCFBCWJQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)CCN2CCCCC2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCN2CCCCC2)OC |
Key on ui other cas no. |
18703-85-0 |
Synonyms |
1-(2,4-Dimethoxyphenyl)-3-(1-piperidinyl)-1-propanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)





![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)



![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)

![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)
